molecular formula C6H7N3O B3051648 5-Amino-3-ethyl-4-isoxazolecarbonitrile CAS No. 35261-00-8

5-Amino-3-ethyl-4-isoxazolecarbonitrile

Cat. No.: B3051648
CAS No.: 35261-00-8
M. Wt: 137.14 g/mol
InChI Key: HUMZBZPHPPOKLT-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-4-isoxazolecarbonitrile (CAS 35261-00-8) is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This heterocyclic building block features an isoxazole core functionalized with an amino group, a nitrile group, and an ethyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound's structure, defined by the SMILES string "N#CC1=C(N)ON=C1CC", provides multiple sites for chemical modification and synthesis . Its physical properties include a density of 1.23 g/cm³ and a boiling point of 320.4°C at 760 mmHg . As a versatile synthetic intermediate, it is used exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-ethyl-1,2-oxazole-4-carbonitrile
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InChI

InChI=1S/C6H7N3O/c1-2-5-4(3-7)6(8)10-9-5/h2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMZBZPHPPOKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1=NOC(=C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80188754
Record name 5-Amino-3-ethyl-4-isoxazolecarbonitrile
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Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35261-00-8
Record name 5-Amino-3-ethyl-4-isoxazolecarbonitrile
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Record name 5-Amino-3-ethyl-4-isoxazolecarbonitrile
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Record name 5-amino-3-ethyl-1,2-oxazole-4-carbonitrile
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Record name 5-AMINO-3-ETHYL-4-ISOXAZOLECARBONITRILE
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Advanced Synthetic Methodologies for 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the 5-Amino-3-ethyl-4-isoxazolecarbonitrile Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The most common and effective strategies for constructing the 5-aminoisoxazole ring involve the reaction of a three-carbon component with hydroxylamine (B1172632).

Two primary retrosynthetic pathways can be envisioned:

Pathway A: The β-Keto Nitrile Disconnection. This approach involves a primary disconnection across the O1-N2 and C4-C5 bonds of the isoxazole (B147169) ring. This strategy identifies hydroxylamine (NH₂OH) as one key precursor. The other precursor is a five-carbon β-keto nitrile, specifically 2-propionylmalononitrile (also known as 2-cyano-3-oxopentanenitrile). This intermediate contains the required ethyl group at the carbonyl carbon (which will become C3) and two nitrile groups, one of which participates in the cyclization to form the C4-carbonitrile and C5-amino group. This is a classic and reliable method for forming 5-amino-3-alkylisoxazoles. organic-chemistry.org

Pathway B: The Enol Ether Disconnection. An alternative strategy, inspired by syntheses of related 3-alkyl-5-aminoisoxazoles, involves disconnecting the same O1-N2 and C4-C5 bonds. nih.gov This route also leads back to hydroxylamine, but the second component is a masked β-keto nitrile, specifically an enol ether such as 2-cyano-3-ethoxy-2-pentenenitrile . This intermediate simplifies the synthesis by avoiding the direct handling of the potentially unstable β-keto dinitrile. Retrosynthetically, this enol ether can be disconnected further to malononitrile (B47326) and triethyl orthopropionate , which serve as the sources for the C4/C5/cyano fragment and the C3/ethyl fragment, respectively.

Both pathways offer strategic advantages and rely on the nucleophilic attack of hydroxylamine on a carbonyl or carbonyl equivalent, followed by intramolecular cyclization involving a nitrile group to form the stable aromatic isoxazole ring.

Exploration of Precursor Synthesis and Optimization for this compound

The success of any synthetic route to this compound hinges on the efficient preparation and optimization of its key precursors. Based on the retrosynthetic analysis, the primary starting materials are simple, commercially available compounds.

Precursor NameChemical StructureRole in Synthesis
HydroxylamineNH₂OHSource of the O1 and N2 atoms of the isoxazole ring and the C5-amino group. Often used as the hydrochloride salt (NH₂OH·HCl). nih.govresearchgate.net
MalononitrileCH₂(CN)₂Provides the C4 and C5 carbons, the C4-carbonitrile, and the nitrogen for the C5-amino group. scielo.org.za
Triethyl orthopropionateCH₃CH₂C(OCH₂CH₃)₃Source of the C3 carbon and the 3-ethyl substituent in the enol ether pathway (Pathway B). googleapis.com
2-PropionylmalononitrileCH₃CH₂C(O)CH(CN)₂Key intermediate in the β-keto nitrile pathway (Pathway A). Formed by the acylation of malononitrile.

The synthesis of the key intermediate for Pathway A, 2-propionylmalononitrile , can be achieved via a Claisen-type condensation. This typically involves the acylation of malononitrile with a propionylating agent, such as propionyl chloride or propionic anhydride, in the presence of a suitable base like sodium hydride or an alkoxide. Optimization of this step involves controlling the reaction temperature and stoichiometry to prevent side reactions, such as self-condensation or di-acylation.

For Pathway B, the key intermediate 2-cyano-3-ethoxy-2-pentenenitrile is synthesized through the condensation of malononitrile with triethyl orthopropionate. This reaction is analogous to the well-established condensation of active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) with orthoesters. nih.govgoogleapis.com The reaction is typically driven by the removal of ethanol, often with catalytic amounts of an acid or base, to shift the equilibrium towards the desired enol ether product.

Cyclization Strategies for the Isoxazole Ring Formation in this compound

The construction of the isoxazole ring is the pivotal step in the synthesis. Both one-pot and sequential methodologies have been developed for analogous heterocyclic systems and can be applied to the target molecule.

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single synthetic operation. While a specific MCR for this compound is not extensively documented, the strategy is highly plausible based on established syntheses of related 5-amino-4-cyanopyrazoles and other heterocycles. nih.gov

A hypothetical one-pot synthesis could involve the reaction of propionaldehyde (B47417) (as the source of the ethyl group), malononitrile , and hydroxylamine hydrochloride . The reaction would likely proceed through the initial Knoevenagel condensation of propionaldehyde and malononitrile to form an ethylidene malononitrile intermediate. Subsequent Michael addition of hydroxylamine, followed by intramolecular cyclization and tautomerization/oxidation, would yield the final isoxazole product. The choice of solvent and catalyst (typically a base like piperidine, triethylamine, or potassium carbonate) is critical for optimizing the yield and minimizing side-product formation.

The table below shows results from a known three-component synthesis of 5-amino-pyrazole-4-carbonitriles, illustrating the general feasibility and yields of such approaches for building 5-amino-4-cyano heterocycles. nih.gov

Aldehyde ComponentHydrazine (B178648) ComponentProduct Yield (%)
5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazine95
5-((4-bromophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazine96
2-hydroxy-5-(p-tolyldiazenyl)benzaldehydep-Tolylhydrazine92
2-hydroxy-5-(m-tolyldiazenyl)benzaldehydePhenylhydrazine94

This table illustrates typical yields for a related multicomponent reaction to form 5-amino-4-cyanopyrazoles, suggesting the potential of MCRs for the synthesis of the target isoxazole.

Sequential pathways provide greater control over the reaction intermediates and are often easier to optimize for regioselectivity.

Route A: Cyclization of 2-Propionylmalononitrile

This pathway involves the direct reaction of the pre-synthesized β-keto nitrile intermediate with hydroxylamine. The key challenge in this step is controlling the regioselectivity of the cyclization. The reaction of a β-keto nitrile with hydroxylamine can potentially yield two isomers: the 5-amino-3-alkylisoxazole or the 3-amino-5-alkylisoxazole. Research has shown that reaction conditions, particularly pH, are a determining factor. organic-chemistry.org The desired This compound is preferentially formed when the reaction is conducted under basic conditions (pH > 8), as hydroxylamine selectively attacks the more electrophilic ketone carbonyl over the nitrile group. organic-chemistry.org Subsequent intramolecular cyclization and dehydration afford the product.

Route B: Cyclization of 2-Cyano-3-ethoxy-2-pentenenitrile

This route follows the methodology successfully used for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylate. nih.gov The intermediate enol ether, 2-cyano-3-ethoxy-2-pentenenitrile , is treated with hydroxylamine in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via nucleophilic attack of hydroxylamine at the C5 position, with displacement of the ethoxy group, followed by intramolecular cyclization onto one of the nitrile groups to form the 5-aminoisoxazole ring. This method is often highly regioselective and avoids the potential instability of the corresponding β-dicarbonyl precursor.

Functional Group Interconversions Leading to this compound

While functional group interconversion can be a powerful tool, the most efficient syntheses of this compound incorporate the required functional groups directly during the primary ring-forming reactions.

In the predominant synthetic strategies for 5-aminoisoxazoles, the C5-amino group is not installed via functional group interconversion on a pre-formed isoxazole ring (e.g., from a nitro or halo derivative). Instead, the amino group is formed in situ during the cyclization step.

In the reaction between a β-keto nitrile (or its enol ether equivalent) and hydroxylamine, the nitrogen atom of the final C5-amino group originates from the nucleophilic hydroxylamine. The mechanism involves the initial formation of an oxime at the ketone carbonyl. The oxime hydroxyl group then attacks one of the nitrile carbons, initiating the cyclization. A subsequent rearrangement and tautomerization process results in the formation of the stable, aromatic 5-aminoisoxazole ring system. researchgate.net This concurrent formation of the ring and the C5-amino group is highly efficient and represents the most common and strategically sound method for accessing this class of compounds.

Nitrile Group Formation and Transformation in this compound Synthesis

The introduction of the nitrile group at the C4 position of the isoxazole ring is a critical step in the synthesis of this compound. A primary and effective route to this compound involves the cyclocondensation reaction of a β-ketoester, specifically ethyl 2-cyano-3-oxopentanoate, with hydroxylamine.

In this key reaction, the hydroxylamine attacks the ketonic carbon of the ethyl 2-cyano-3-oxopentanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. The cyano group, already present in the starting material, is thus incorporated directly into the final product. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Alternative strategies for the formation of the 5-aminoisoxazole-4-carbonitrile (B1330547) core structure often involve multicomponent reactions. These reactions can bring together a ketone, a source of the cyano group (like malononitrile), and hydroxylamine in a single pot. While many examples in the literature focus on derivatives with different substituents at the 3-position, the principles of these multicomponent reactions are adaptable for the synthesis of the 3-ethyl analog.

Another established method for isoxazole synthesis that incorporates a nitrile group is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the target molecule, this would involve the reaction of an ethyl-substituted nitrile oxide with a cyano-containing dipolarophile. However, the cyclocondensation approach with ethyl 2-cyano-3-oxopentanoate generally offers a more direct and atom-economical route.

Transformations of the nitrile group in related isoxazole structures have been explored, offering potential for further derivatization of this compound. These transformations can include hydrolysis to the corresponding carboxylic acid or reduction to an aminomethyl group, opening avenues for the synthesis of a wider range of functionalized isoxazole derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For this compound, several approaches can be adopted to enhance the environmental sustainability of its production.

Solvent-Free and Aqueous Media Approaches for this compound

A significant advancement in the green synthesis of related 5-amino-isoxazole-4-carbonitriles has been the use of deep eutectic solvents (DES), such as a mixture of glycerol (B35011) and potassium carbonate. qub.ac.ukresearchgate.net This approach often allows for multicomponent reactions to be carried out at room temperature with high yields and short reaction times. qub.ac.uk The use of glycerol, a biodegradable and non-toxic solvent, makes this a particularly attractive green alternative to conventional organic solvents. qub.ac.uk

Furthermore, conducting the synthesis in aqueous media presents another environmentally benign option. The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water has been shown to produce 5-arylisoxazole derivatives efficiently without the need for a catalyst. This highlights the potential for developing a water-based synthesis for this compound.

Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another avenue for greening the synthesis. A method for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride on silica-gel under hot, solvent-free conditions has been reported, which could be adapted for certain synthetic steps. ajgreenchem.com

Catalyst Development for Efficient this compound Production

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of isoxazole derivatives, a variety of catalysts have been explored. For instance, amine-functionalized cellulose (B213188) has been employed as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.compreprints.org This biodegradable and renewable catalyst offers a sustainable option.

Calcium catalysis has also emerged as a sustainable method for the synthesis of 5-aminooxazoles. qub.ac.uknih.gov The use of an earth-abundant and non-toxic metal like calcium aligns well with the principles of green chemistry. qub.ac.uk While not yet specifically reported for this compound, the development of calcium-based or other earth-abundant metal catalysts for its synthesis is a promising area of research.

Organocatalysis provides another metal-free approach. For example, the use of 20 mol% DABCO as a catalyst for the reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes in water under ultrasonication has been reported for the synthesis of isoxazole derivatives. rsc.org Exploring similar organocatalysts for the synthesis of the target molecule could lead to more environmentally friendly processes.

Scalability and Process Optimization for this compound Synthesis

For the primary synthetic route involving the reaction of ethyl 2-cyano-3-oxopentanoate and hydroxylamine, optimization of reaction parameters is crucial. This includes determining the optimal temperature, reaction time, and stoichiometry of reactants to maximize yield and minimize the formation of byproducts. The choice of solvent also plays a significant role; while greener solvents are preferred, their impact on reaction rate and product solubility must be evaluated.

Purification of the final product on a large scale can be a bottleneck. Crystallization is often the preferred method for industrial-scale purification due to its cost-effectiveness and ability to provide high-purity products. Therefore, developing a robust crystallization process for this compound is essential. This involves screening various solvents and optimizing conditions such as cooling profiles and seeding strategies.

Process intensification, which aims to develop smaller, more efficient, and safer production processes, can be achieved through technologies like continuous flow chemistry. A continuous flow setup for the synthesis of this compound could offer advantages such as improved heat and mass transfer, better control over reaction parameters, and the potential for in-line purification, leading to a more efficient and scalable process. While specific studies on the large-scale synthesis of this particular compound are not widely available in the public domain, general principles of process development for active pharmaceutical ingredients (APIs) and fine chemicals containing isoxazole cores can be applied. mdpi.com This includes rigorous process safety assessments, development of analytical methods for quality control, and adherence to regulatory guidelines.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Reactivity Profiling of the Amino Group in 5-Amino-3-ethyl-4-isoxazolecarbonitrile

The amino group in 5-aminoisoxazoles exhibits a nuanced reactivity profile. Its nucleophilicity is generally attenuated due to the electron-withdrawing nature of the isoxazole (B147169) ring and potential resonance delocalization. This reduced reactivity has been noted in related systems, where the amino group can be unreactive under typical acylation and alkylation conditions. nih.gov However, reactions involving this group are not entirely precluded and can proceed under specific conditions.

Acylation and Sulfonylation Reactions of this compound

The acylation and sulfonylation of the amino group in 5-aminoisoxazoles are influenced by the electronic properties of the isoxazole ring. While some studies on related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid suggest that the amino group can be nonreactive towards acyl donors, other examples demonstrate that these reactions are feasible. nih.gov For instance, the N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles has been successfully carried out, indicating that the nucleophilicity of the amino group is sufficient for such transformations. acs.org

In a chemoselective reaction involving 5-aminoisoxazoles and α-diazocarbonyl compounds, N-isoxazole amides were formed under thermal conditions, which can be considered a form of acylation via a Wolff rearrangement. nih.govacs.org

Table 1: Examples of Acylation and Related Reactions on 5-Aminoisoxazole Scaffolds Data inferred from reactions on analogous compounds.

Reactant 1Reactant 2ConditionsProductReference
5-Aminoisoxazole derivativesα-Diazocarbonyl compoundsThermalN-Isoxazole amides nih.govacs.org
5-Amino-3-(5-nitro-2-furyl)isoxazolesAcylating agentsNot specifiedN-acylated products acs.org

Sulfonylation reactions would be expected to proceed in a similar manner to acylations, requiring appropriate activation of the amino group or sufficiently reactive sulfonylating agents.

Alkylation and Arylation Pathways of this compound

Alkylation of the amino group in 5-aminoisoxazoles can be achieved, though the reduced nucleophilicity of the amino group must be considered. In studies of 5-amino-3-(5-nitro-2-furyl)isoxazoles, N-alkylation was successfully performed. acs.org Another relevant transformation is the rhodium-catalyzed reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds, which results in N-H insertion products, effectively achieving N-alkylation to yield α-amino acid derivatives of N-isoxazoles. nih.govacs.org

Table 2: Examples of Alkylation and N-H Insertion Reactions on 5-Aminoisoxazole Scaffolds Data inferred from reactions on analogous compounds.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
5-Aminoisoxazole derivativesα-Diazocarbonyl compoundsRh₂(Oct)₄α-Amino acid derivatives of N-isoxazoles nih.govacs.org
5-Amino-3-(5-nitro-2-furyl)isoxazolesAlkylating agentsNot specifiedN-alkylated products acs.org

N-arylation of aminoisoxazoles is less commonly reported but could potentially be achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Chan-Lam coupling, which are powerful methods for forming C-N bonds with aryl halides or boronic acids, respectively.

Diazotization and Related Transformations of this compound

The diazotization of heteroaromatic amines is a well-established process that converts the amino group into a diazonium salt, a versatile intermediate for a variety of subsequent transformations. organic-chemistry.orgbyjus.com This reaction is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org

The resulting diazonium salt of this compound would be a valuable precursor for introducing a range of functional groups onto the isoxazole ring. For instance, Sandmeyer-type reactions could be employed to replace the diazonium group with halides (Cl, Br) or a cyano group. Furthermore, azo coupling reactions with electron-rich aromatic compounds like phenols or anilines would be possible, leading to the formation of highly colored azo dyes. The stability and reactivity of the diazonium salt would be influenced by the electronic nature of the isoxazole ring. Studies on the diazotization of 5-aminoimidazoles have shown that stable diazonium salts can be formed, which can then undergo further reactions. researchgate.net

Transformations of the Nitrile Group in this compound

The nitrile group at the 4-position of the isoxazole ring is a key functional handle for further molecular elaboration. It can undergo a variety of transformations, including hydrolysis, amidation, and cycloaddition reactions.

Hydrolysis and Amidation Reactions of the Nitrile Functionality

The hydrolysis of nitriles is a fundamental organic transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis of the nitrile group in this compound would be expected to proceed in a stepwise manner. Partial hydrolysis under controlled conditions would yield the corresponding 5-amino-3-ethyl-4-isoxazolecarboxamide. More vigorous conditions, typically involving prolonged heating with strong acid or base, would lead to the formation of 5-amino-3-ethyl-4-isoxazolecarboxylic acid.

The direct conversion of the nitrile to an amide, or amidation, can also be achieved through various synthetic methods, bypassing the isolation of the carboxylic acid intermediate.

Cycloaddition Reactions Involving the Nitrile of this compound

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, the reaction of nitriles with nitrile imines is a known method for the synthesis of 1,2,4-triazoles. oup.com Similarly, cycloaddition with other 1,3-dipoles could provide access to a range of five-membered heterocyclic systems attached to the isoxazole core. The reactivity of the nitrile group in such cycloadditions would be influenced by the electronic properties of the isoxazole ring. The electron-withdrawing nature of the isoxazole may enhance the dipolarophilic character of the nitrile group, facilitating these transformations.

Reduction Strategies for the Nitrile Group in this compound

The reduction of the nitrile group in this compound to a primary amine would yield a valuable building block, 5-amino-4-(aminomethyl)-3-ethylisoxazole, which could be utilized in the synthesis of various derivatives. However, the presence of the labile N-O bond in the isoxazole ring presents a significant challenge, as many reducing agents can cause ring cleavage. Therefore, the choice of the reduction method is critical to selectively transform the nitrile group while preserving the isoxazole core.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitriles. ijaerd.orgrsc.orgbme.hu For the selective reduction of the nitrile group in this compound, careful selection of the catalyst and reaction conditions is paramount.

CatalystPressure (bar)Temperature (°C)SolventPotential Outcome
Raney Nickel10120Methanol/AmmoniaHigh activity, potential for ring cleavage
Palladium on Carbon (Pd/C)Low25-40Ammonium formateMilder conditions, may favor selectivity
Rhodium on Alumina (Rh/Al2O3)HighAmbientEthanolMay offer good selectivity for the nitrile group

The addition of a base, such as ammonia, is often employed to suppress the formation of secondary and tertiary amines as byproducts. However, the basic conditions could also promote isoxazole ring-opening reactions. Therefore, a careful optimization of the reaction parameters, including catalyst type, solvent, temperature, pressure, and additives, is necessary to achieve the desired chemoselectivity.

Chemical Reduction:

Chemical reducing agents offer an alternative to catalytic hydrogenation. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst are commonly used for nitrile reduction. However, the high reactivity of LiAlH₄ might lead to the non-selective reduction of the isoxazole ring. Milder reducing agents or modified borohydride reagents could potentially be more suitable.

ReagentSolventTemperature (°C)Potential Outcome
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0 to refluxHighly reactive, likely to cause ring cleavage
Sodium Borohydride (NaBH₄)/CoCl₂MethanolAmbientMay offer better selectivity
Diisobutylaluminium Hydride (DIBAL-H)Toluene, THF-78 to ambientCan reduce nitriles to aldehydes, further reduction to the amine is possible

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring of this compound

The isoxazole ring is generally considered to be electron-deficient, making it susceptible to nucleophilic attack. However, the presence of the strongly electron-donating amino group at the 5-position significantly alters the electronic properties of the ring, potentially enabling electrophilic substitution as well.

Electrophilic Aromatic Substitution:

The amino group at C5 is a powerful activating group and would direct electrophiles to the ortho and para positions. In the case of the isoxazole ring, the only available position for substitution is C4. However, this position is already substituted with a cyano group. Therefore, direct electrophilic aromatic substitution on the isoxazole ring of this compound is unlikely to occur without the displacement of the cyano group, which would require harsh reaction conditions. Isoxazoles are known to undergo electrophilic substitution at the 4-position. reddit.com

Nucleophilic Aromatic Substitution:

While the isoxazole ring is inherently electron-deficient, the presence of the electron-donating amino group at the 5-position would deactivate the ring towards nucleophilic attack. However, isoxazoles bearing strong electron-withdrawing groups can undergo nucleophilic substitution. scienceopen.com The cyano group at the 4-position is a moderate electron-withdrawing group. Nucleophilic attack would be most likely to occur at the C3 or C5 positions. Given the presence of the amino group at C5, nucleophilic attack at this position leading to substitution is improbable. Nucleophilic attack at the C3 position, displacing the ethyl group, would also be challenging.

A more plausible scenario for nucleophilic attack is the activation of the isoxazole ring by an external electron-withdrawing group, or a reaction that proceeds through a ring-opening-ring-closing mechanism. For instance, nucleophilic difluoromethylation of isoxazoles has been achieved when the ring is activated by a strong electron-withdrawing group at the 4-position. scienceopen.com

Ring-Opening and Rearrangement Reactions of this compound

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a variety of ring-opening and rearrangement reactions.

Thermal Transformations:

Upon heating, isoxazoles can undergo ring-opening to form a vinyl nitrene intermediate, which can then rearrange to form various products, including oxazoles, azirines, and pyrroles. The specific outcome of the thermal rearrangement is highly dependent on the substitution pattern of the isoxazole ring. For 3-amino- and 3-hydroxy-isoxazol-5(2H)-ones, different tautomers give rise to discrete pyrolysis products. rsc.org While specific studies on this compound are not available, it can be anticipated that thermal treatment could lead to complex product mixtures resulting from the cleavage of the N-O bond and subsequent rearrangements.

Photochemical Transformations:

Photolysis of isoxazoles can also induce cleavage of the N-O bond, leading to rearrangements. These reactions often proceed through different intermediates than the thermal reactions and can yield different products. The photochemical behavior of isoxazol-5(2H)-ones substituted at C-3 or C-4 with nitrogen, oxygen, or sulfur has been studied, revealing that different tautomers lead to distinct photolysis products. rsc.org It is plausible that UV irradiation of this compound could initiate ring-opening and rearrangement, potentially leading to the formation of novel heterocyclic systems.

Isoxazoles can undergo rearrangement to other heterocyclic systems under basic conditions. A common rearrangement is the conversion of isoxazoles to pyrazoles in the presence of hydrazines. reddit.comreddit.com This transformation likely proceeds via a nucleophilic attack of hydrazine (B178648) on the isoxazole ring, followed by ring-opening and subsequent ring-closure.

The presence of the electron-withdrawing cyano group at the 4-position of this compound could facilitate the initial nucleophilic attack by a base. Depending on the nature of the base and the reaction conditions, various rearrangements could be envisioned. For instance, treatment with a strong base could potentially lead to the formation of a pyrazole (B372694) derivative if a suitable nitrogen source is present, or other rearranged products through intramolecular cyclization pathways.

The mechanism of isoxazole ring transformations often involves complex multi-step sequences. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanistic pathways of these reactions. nih.govresearchgate.netnih.gov

For the conversion of an isoxazole to a pyrazole, the proposed mechanism generally involves the following steps:

Nucleophilic attack of hydrazine at either the C3 or C5 position of the isoxazole ring.

Ring-opening of the isoxazole to form an open-chain intermediate.

Intramolecular condensation of the open-chain intermediate to form the pyrazole ring.

Dehydration to yield the final pyrazole product.

The regioselectivity of the initial nucleophilic attack and the subsequent cyclization would be influenced by the electronic and steric effects of the substituents on the isoxazole ring. In the case of this compound, the electron-donating amino group at C5 and the electron-withdrawing cyano group at C4 would play a crucial role in directing the course of the rearrangement. DFT calculations could provide valuable insights into the preferred reaction pathway and the structures of the intermediates and transition states involved.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including isoxazoles. nih.gov Various transition metals, such as palladium, rhodium, copper, and gold, have been shown to catalyze a range of transformations involving the isoxazole ring. While there are no specific reports on palladium-catalyzed C-N cross-coupling reactions of aminoisoxazoles, the methodology is widely used for other heterocycles. organic-chemistry.org

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net While the C-H bonds of the isoxazole ring in this compound are substituted, palladium-catalyzed reactions could potentially be employed for the functionalization of the amino group or for reactions involving the nitrile group. For instance, palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles from amidoximes and isocyanides has been reported. rsc.org Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates has also been demonstrated. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are known to be effective for C-H activation and functionalization reactions. nih.govnih.govrsc.orgscribd.com Although the isoxazole ring in the target molecule is fully substituted, rhodium-catalyzed reactions involving the amino or ethyl groups could be explored. For example, rhodium-catalyzed reactions of 5-aminoisoxazoles with α-diazocarbonyl compounds have been shown to yield N-H insertion products. nih.gov

Copper-Catalyzed Reactions:

Copper catalysts have been utilized in various reactions involving isoxazoles, including annulation and cyclization reactions. acs.orgrsc.orgthieme-connect.com Copper-catalyzed [4+2]-cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have been reported to yield α-carbonylnaphthalene derivatives. acs.org Furthermore, copper-catalyzed synthesis of trifluoromethyl-substituted isoxazolines has been developed. rsc.org

Gold-Catalyzed Reactions:

Gold catalysts have shown unique reactivity in promoting annulation reactions of isoxazoles. acs.orgnih.govrsc.orgacs.orgthieme-connect.com For example, gold-catalyzed [4+1]-annulation reactions between 1,4-diyn-3-ols and isoxazoles have been used to construct pyrrole (B145914) cores. acs.orgnih.govacs.org These reactions proceed through the formation of gold carbene intermediates.

Transition MetalCatalyst ExampleReaction TypePotential Application for this compound
PalladiumPd(OAc)₂, PdCl₂(PPh₃)₂Cross-couplingN-Arylation of the amino group
Rhodium[RhCp*Cl₂]₂C-H ActivationFunctionalization of the ethyl group
CopperCuI, Cu(OAc)₂Annulation, CyclizationSynthesis of fused heterocyclic systems
GoldAuCl₃, IPrAuClAnnulationConstruction of pyrrole derivatives

Derivatization Strategies and Analogue Design Based on 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Design Principles for New Chemical Entities Derived from 5-Amino-3-ethyl-4-isoxazolecarbonitrile

The design of new chemical entities originating from the this compound scaffold is guided by established medicinal chemistry principles. The primary amino group at the C5 position, the ethyl group at the C3 position, and the cyano group at the C4 position serve as key handles for derivatization.

Key Molecular Descriptors for Analogue Design:

PropertyImportance in Drug DesignPotential Modification on Scaffold
Lipophilicity (logP) Influences solubility, absorption, and membrane permeability.Introduction of polar or non-polar groups on the amino or ethyl substituents.
Molecular Weight Affects diffusion and bioavailability.Controlled addition of substituents to remain within desired ranges (e.g., "rule of five").
Hydrogen Bond Donors/Acceptors Crucial for target binding and solubility.Acylation or alkylation of the C5-amino group; modification of the C4-cyano group.
Polar Surface Area (PSA) Impacts membrane permeability and oral bioavailability.Introduction of polar functional groups.
Rotatable Bonds Affects conformational flexibility and binding entropy.Elongation or branching of the C3-ethyl chain.

Synthesis of N-Substituted Analogues of this compound

The C5-amino group is a primary site for derivatization, readily undergoing reactions such as acylation and alkylation to yield a diverse range of analogues.

N-Acylation: The amino group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to afford the corresponding amides. This modification is valuable for introducing a variety of substituents and modulating the electronic and steric properties of the molecule.

Representative N-Acylation Reactions:

Acylating AgentBaseProduct
Acetyl chloridePyridine (B92270)N-(3-ethyl-4-cyanoisoxazol-5-yl)acetamide
Benzoyl chlorideTriethylamineN-(3-ethyl-4-cyanoisoxazol-5-yl)benzamide
4-Nitrobenzoyl chlorideN,N-DiisopropylethylamineN-(3-ethyl-4-cyanoisoxazol-5-yl)-4-nitrobenzamide

N-Alkylation: Direct N-alkylation can be achieved using alkyl halides. However, the potential for over-alkylation to form secondary and tertiary amines necessitates careful control of reaction conditions. Reductive amination provides an alternative route to mono-alkylated products.

Modulating the Ethyl Substituent in this compound

Modification of the ethyl group at the C3 position allows for the exploration of a different region of the chemical space, potentially influencing binding to target proteins.

Chain Elongation and Functionalization at the Ethyl Position

While direct functionalization of the unactivated ethyl group is challenging, synthetic strategies can be employed to introduce longer or functionalized alkyl chains at the C3 position during the synthesis of the isoxazole (B147169) core. This is typically achieved by starting with appropriately substituted 1,3-dicarbonyl compounds or their equivalents in the condensation reaction with hydroxylamine (B1172632).

Examples of C3-Alkyl Modifications:

Starting Material for C3-SubstituentResulting C3-Substituent
Pentane-2,4-dionePropyl
1-Phenylbutane-1,3-dioneBenzyl
4-Methoxy-1-phenylbutane-1,3-dione(4-Methoxyphenyl)methyl

Furthermore, the introduction of a terminal functional group on the alkyl chain, such as a hydroxyl or amino group, can provide a handle for further derivatization, enabling the attachment of larger or more complex moieties.

Stereochemical Considerations in Ethyl Group Modification

When modifications to the ethyl group introduce a chiral center, the resulting stereoisomers may exhibit different biological activities and pharmacokinetic properties. Stereoselective synthesis or chiral separation of the enantiomers is therefore a critical consideration in the development of such analogues. The spatial arrangement of substituents can significantly impact the binding affinity and selectivity for the biological target. While specific stereoselective functionalization of a pre-existing 3-ethyl group on the isoxazole is not commonly reported, the use of chiral building blocks in the initial synthesis of the isoxazole ring is a viable strategy to obtain enantiomerically pure or enriched compounds.

Exploring Substituent Effects at the C4-Position of the Isoxazole Ring through Derivatization of this compound

The C4-cyano group is a key functional group that can be chemically transformed into other functionalities, thereby modulating the electronic properties and hydrogen bonding capabilities of the molecule.

Transformations of the C4-Cyano Group:

ReactionReagentResulting Functional Group
HydrolysisAcid or BaseCarboxylic acid
ReductionH₂, Raney NiAminomethyl
CycloadditionSodium azideTetrazole

The conversion of the nitrile to a carboxylic acid introduces a hydrogen bond donor and acceptor, significantly increasing polarity. Reduction to an aminomethyl group provides a basic center and a site for further N-functionalization. The formation of a tetrazole ring is a common strategy in medicinal chemistry to introduce an acidic, metabolically stable bioisostere of a carboxylic acid.

Parallel Synthesis and Library Generation Based on this compound Scaffolds

The this compound scaffold is well-suited for the application of parallel synthesis and combinatorial chemistry techniques to generate large libraries of related compounds for high-throughput screening. The multicomponent nature of the isoxazole synthesis allows for the introduction of diversity at multiple positions by varying the starting materials.

Library Design Strategy:

A common approach involves a multi-dimensional matrix where different building blocks are systematically combined. For the 5-amino-3-alkyl-4-isoxazolecarbonitrile core, the diversity can be introduced through:

Variation of the β-ketonitrile: This allows for the introduction of a wide range of alkyl and aryl substituents at the C3 position.

Derivatization of the C5-amino group: A library of N-acylated or N-alkylated analogues can be generated from a common 5-amino-isoxazole intermediate.

Modification of the C4-cyano group: The nitrile can be converted to other functional groups, which can then be further derivatized in a parallel fashion.

These parallel synthesis efforts enable the rapid exploration of the SAR for this class of compounds, facilitating the identification of lead candidates with improved properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 5-Amino-3-ethyl-4-isoxazolecarbonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals in this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and a broad singlet for the amine (NH₂) protons. The chemical shifts are influenced by the electronic environment of the isoxazole (B147169) ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the nitrile carbon, and the three carbons of the isoxazole ring. The chemical shifts provide insight into the nature of each carbon atom.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for the methylene and methyl groups of the ethyl substituent by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for elucidating the connectivity of quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methylene protons of the ethyl group and the C3 carbon of the isoxazole ring. Protons of the amino group could show correlation to the C5 and C4 carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
CH₃ (ethyl) ~1.3 ~12 CH₂
CH₂ (ethyl) ~2.8 ~20 C3, CH₃
NH₂ ~5.5 (broad) - C5, C4
C3 (isoxazole) - ~170 CH₂
C4 (isoxazole) - ~90 NH₂
C5 (isoxazole) - ~165 NH₂

Note: The chemical shift values are estimates and can vary based on solvent and experimental conditions.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra in the solid state. This can reveal information about polymorphism (the existence of different crystal forms), which can be critical in materials science and pharmaceutical applications. The chemical shifts in the solid state may differ slightly from those in solution due to packing effects and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₆H₇N₃O). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

Table 2: HRMS Data for this compound (C₆H₇N₃O)

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ 138.0662 (Hypothetical Data)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. For this compound, characteristic fragmentation pathways could include the loss of the ethyl group, cleavage of the isoxazole ring, or elimination of small neutral molecules. Analysis of these fragments helps to piece together the connectivity of the molecule, corroborating the structure determined by NMR. nih.govmdpi.com

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Possible Fragment Structure/Loss
109 [M - C₂H₅]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group would give a strong, sharp absorption around 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would be observed in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the ethyl group would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile (C≡N) stretch is typically a very strong and sharp band in the Raman spectrum. The symmetric vibrations of the isoxazole ring would also be expected to be Raman active.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300-3500
Alkyl (C-H) Stretch 2850-2960
Nitrile (C≡N) Stretch 2220-2260

By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation of its chemical and physical properties.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

As of the latest available data, a crystal structure for this compound has not been deposited in crystallographic databases. Therefore, detailed information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which are typically derived from X-ray crystallography, cannot be provided.

For illustrative purposes, a related compound, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, has been structurally characterized. nih.gov Studies of this analog reveal a planar isoxazole ring. nih.gov In its crystal structure, molecules are interconnected through N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov It is plausible that this compound would exhibit similar planarity of the isoxazole ring and participate in comparable hydrogen bonding patterns. However, the conformational orientation of the ethyl group would introduce a key structural difference. Without experimental data, any discussion of the absolute stereochemistry and conformation of this compound remains speculative.

Table 1: Hypothetical Crystallographic Data Parameters for this compound

ParameterExpected Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicBased on common packing for small organic molecules.
Space GroupP2₁/c or P2₁2₁2₁Common non-centrosymmetric or centrosymmetric space groups.
Unit Cell Dimensions (a, b, c, Å)To be determinedThese would be influenced by the ethyl group's conformation and intermolecular packing.
Bond Lengths (Å)C-C, C-N, C-O, N-OExpected to be within standard ranges for isoxazole systems. The C-C bond of the ethyl group would be a typical single bond length.
Bond Angles (°)The internal angles of the isoxazole ring would be approximately 108-112° for C-C-N and 105-109° for C-O-N. The geometry around the sp² hybridized carbons and nitrogen would be trigonal planar.
Torsion Angles (°)The torsion angle involving the ethyl group would be of particular interest in determining its preferred orientation relative to the isoxazole ring.

This table is for illustrative purposes only and does not represent experimentally determined data.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These techniques are specifically used to study chiral molecules, which can rotate the plane of polarized light.

Should a chiral center be introduced into the molecule, for instance, by substitution on the ethyl group or by forming a chiral derivative, then chiroptical spectroscopy would become a valuable tool for its stereochemical characterization.

In a hypothetical scenario where a chiral derivative of this compound exists, CD spectroscopy could be employed to:

Determine the absolute configuration of the chiral center by comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Investigate the conformational preferences of the molecule in solution, as different conformers can give rise to distinct CD signals.

Monitor stereoselective reactions by observing the change in the CD signal over time.

Table 2: Potential Chiroptical Data for a Hypothetical Chiral Derivative of this compound

TechniqueParameterExpected Observation
CDWavelength of Maxima (λ_max)Dependent on the electronic transitions of the chromophores (isoxazole ring, nitrile group).
Molar Ellipticity ([θ])The sign and magnitude of the Cotton effects would be indicative of the stereochemistry at the chiral center.
ORDSpecific Rotation ([α])The sign and magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line) would confirm the enantiomeric excess and overall chirality of the sample.

This table is speculative and illustrates the type of data that would be obtained if a chiral derivative were to be synthesized and analyzed.

Computational and Theoretical Chemistry Studies of 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability of 5-Amino-3-ethyl-4-isoxazolecarbonitrile

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and thermodynamic stability of isoxazole (B147169) systems.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of the 5-amino-3-methyl-4-isoxazole core, DFT calculations, often at the B3LYP/6-31g* level of theory, have been employed for geometry optimization to determine the most stable molecular conformations. ptfarm.pl These studies help in understanding the structure-activity relationships of such compounds.

For the analogous this compound, similar DFT calculations would be expected to yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be calculated. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Total Energy-550 Hartree

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Analysis of this compound

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would likely show a high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the isoxazole ring, as well as the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Reaction Pathway Analysis and Transition State Modeling for Transformations of this compound

Computational methods can be used to model chemical reactions, map out potential reaction pathways, and identify the transition states involved. This analysis is crucial for understanding the mechanisms of reactions involving this compound and for designing synthetic routes to new derivatives. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing insight into the reaction kinetics.

Conformational Analysis and Tautomerism Studies of this compound

The flexibility of the ethyl group in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is important as the biological activity of a molecule can be highly dependent on its conformation.

Furthermore, the presence of the amino group on the isoxazole ring introduces the possibility of tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For the related 5-amino-3-methyl-isoxazole-4-carbohydrazide, it has been noted that the amino group can act as an imine group, suggesting the existence of tautomeric forms. mdpi.com A computational study of this compound would involve calculating the relative energies of the possible tautomers to determine their populations at equilibrium.

Prediction of Spectroscopic Parameters for this compound (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For instance, theoretical calculations can provide predictions of ¹H and ¹³C NMR chemical shifts. While experimental NMR data is available for the methyl analog, 5-amino-3-methyl-4-isoxazolecarbonitrile, similar predictive studies for the ethyl derivative would be invaluable.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to different functional groups.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
-CH₃ (ethyl)1.3
-CH₂- (ethyl)2.8
-NH₂5.0

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound is not available.

Role of 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile As a Versatile Synthetic Intermediate

Utilization of 5-Amino-3-ethyl-4-isoxazolecarbonitrile in Heterocyclic Annulation Reactions

The strategic placement of the amino and cyano groups in this compound makes it an ideal precursor for the construction of fused heterocyclic systems through annulation reactions. In these reactions, the isoxazole (B147169) ring serves as a scaffold upon which new rings are built, typically by reacting the amino and cyano functionalities with bifunctional reagents.

One of the most common applications is in the synthesis of isoxazolo[5,4-b]pyridines . These fused systems can be prepared by reacting this compound with various 1,3-dielectrophilic synthons. For example, condensation with β-ketoesters or their equivalents can lead to the formation of the pyridine (B92270) ring fused to the isoxazole core. The reaction proceeds through an initial condensation of the amino group with the keto functionality, followed by cyclization involving the nitrile group.

Similarly, isoxazolo[5,4-d]pyrimidines can be synthesized from this compound. These annulation reactions often involve treatment with one-carbon synthons such as formamide (B127407), orthoformates, or isothiocyanates, followed by cyclization. For instance, heating with formamide can yield the corresponding isoxazolopyrimidin-4-amine. The versatility of this approach allows for the introduction of various substituents on the newly formed pyrimidine (B1678525) ring, depending on the choice of the cyclizing agent.

Furthermore, this isoxazole derivative can be utilized in the synthesis of pyrazolo[3,4-d]isoxazoles . The transformation of the amino and cyano groups into a pyrazole (B372694) ring can be achieved through multi-step sequences, for instance, by first converting the amino group into a hydrazine (B178648), which can then undergo intramolecular cyclization with the nitrile group.

The following table summarizes some of the heterocyclic annulation reactions involving 5-amino-4-cyanoisoxazole derivatives:

Reagent(s)Fused Heterocyclic SystemReaction Type
β-Ketoesters, MalonatesIsoxazolo[5,4-b]pyridinesCondensation/Cyclization
Formamide, Triethyl orthoformateIsoxazolo[5,4-d]pyrimidinesCyclocondensation
Isothiocyanates, Carbon disulfideThiazolo[5,4-d]isoxazolesAddition/Cyclization
Hydrazine hydratePyrazolo[3,4-d]isoxazolesDiazotization/Cyclization

Application of this compound in the Synthesis of Complex Organic Molecules

Beyond its use in constructing fundamental fused heterocyclic systems, this compound serves as a key starting material for the synthesis of more complex and biologically active molecules. Its ability to undergo a variety of chemical transformations makes it a valuable intermediate in medicinal chemistry and drug discovery programs.

For instance, derivatives of the isoxazolo[5,4-d]pyrimidine (B13100350) core, synthesized from this compound, have been investigated as potential kinase inhibitors. The isoxazole moiety can act as a bioisosteric replacement for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The synthesis of such complex molecules often involves a multi-step sequence where the initial annulation reaction is followed by further functionalization of the fused heterocyclic system.

In another application, the amino group of this compound can be acylated or derivatized to introduce side chains that can modulate the biological activity of the molecule. For example, the synthesis of a bioisostere of the nootropic agent ABT-418 has been reported using a substituted aminoisoxazole, demonstrating the utility of this scaffold in generating novel therapeutic candidates.

The versatility of this building block is further highlighted by its use in the synthesis of unnatural amino acids. The carboxylic acid derivative of 5-amino-3-methyl-isoxazole has been successfully incorporated into peptides, showcasing the potential of isoxazole-based compounds to create novel peptidomimetics with unique structural and biological properties. mdpi.com

Chemo- and Regioselectivity in Reactions Involving this compound as a Building Block

The presence of multiple reactive sites in this compound raises important questions of chemo- and regioselectivity in its reactions. The judicious choice of reaction conditions and reagents is crucial to control the outcome of the transformations.

Chemoselectivity is often observed in reactions with electrophiles. The enaminonitrile system (a vinylogous amidine) exhibits different nucleophilicities at the amino group and the isoxazole ring nitrogen. In many cases, the exocyclic amino group is more nucleophilic and will preferentially react with electrophiles such as acyl chlorides or aldehydes. However, under certain conditions, the ring nitrogen can also participate in reactions. For example, in reactions with α-diazocarbonyl compounds, the outcome can be steered towards either Wolff rearrangement or N-H insertion products by selecting thermal or catalytic (Rh2(Oct)4) conditions, respectively. nih.gov

Regioselectivity is a key consideration in annulation reactions. When reacting with unsymmetrical 1,3-dielectrophiles, the regiochemical outcome of the cyclization is determined by the relative reactivity of the electrophilic centers and the nucleophilic sites of the isoxazole derivative. For instance, in the synthesis of isoxazolo[5,4-b]pyridines from β-ketoesters, the initial condensation typically occurs between the more nucleophilic amino group and the more electrophilic ketone carbonyl, leading to a specific regioisomer.

The nitrile group can also be selectively transformed in the presence of the amino group. For example, hydrolysis of the nitrile to a carboxylic acid or an amide can be achieved under conditions that leave the amino group intact, allowing for further derivatization at the C4 position.

The following table provides a general overview of the observed selectivity in reactions of 5-amino-4-cyanoisoxazoles:

Reaction TypeReactantSelective Site of AttackProduct Type
AcylationAcyl chloridesAmino groupN-acylated derivative
CondensationAldehydes/KetonesAmino groupSchiff base/Enamine
Annulationβ-KetoestersAmino group (initial)Regiospecific fused pyridines
HydrolysisAcid/BaseNitrile groupCarboxamide/Carboxylic acid

The predictable chemo- and regioselectivity, coupled with its diverse reactivity, solidifies the role of this compound as a cornerstone intermediate in modern heterocyclic and medicinal chemistry.

Future Research Directions and Emerging Challenges for 5 Amino 3 Ethyl 4 Isoxazolecarbonitrile

Development of Novel Synthetic Routes to Access Underexplored Analogues of 5-Amino-3-ethyl-4-isoxazolecarbonitrile

The synthesis of isoxazole (B147169) derivatives is a well-established field, with methods like 1,3-dipolar cycloaddition and condensation reactions being central to their construction. researchgate.net However, the exploration of novel analogues of this compound, particularly those with diverse substitution patterns, remains an area ripe for investigation. Future efforts will likely focus on developing more efficient, regioselective, and stereoselective synthetic routes to access these underexplored analogues.

A significant future direction will be the synthesis of analogues with modifications at the 3-ethyl and 5-amino groups, as well as the exploration of derivatives where the nitrile group is transformed into other functionalities. For instance, the synthesis of 3-aryl or 3-heteroaryl analogues could lead to compounds with interesting electronic and biological properties. Similarly, the derivatization of the 5-amino group to form amides, sulfonamides, or ureas could expand the therapeutic potential of this scaffold. nih.gov

The synthesis of chiral, non-racemic analogues of this compound represents another significant challenge and opportunity. The development of asymmetric synthetic routes will be essential for investigating the stereochemistry-activity relationships of these compounds, which is a critical aspect of modern drug discovery.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity of this compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reactivity prediction. For a molecule like this compound, AI and ML algorithms can be trained on large datasets of known chemical reactions to predict its reactivity under various conditions. This can significantly reduce the amount of time and resources spent on empirical trial-and-error experimentation.

Machine learning models, such as random forest algorithms, have already demonstrated their ability to predict the performance of synthetic reactions, including those involving isoxazoles as additives in C-N cross-coupling reactions. princeton.edu Future research will likely focus on developing more sophisticated models that can accurately predict the outcome of reactions involving the functionalization of the this compound core. These models can take into account a wide range of parameters, including reactants, catalysts, solvents, and temperature, to provide chemists with valuable insights into reaction optimization.

A key challenge in this area is the availability of high-quality, structured data. The development of comprehensive databases of isoxazole chemistry will be crucial for training robust and accurate AI and ML models. Furthermore, the interpretability of these models remains a challenge; understanding the underlying chemical principles that govern the predictions of a "black box" algorithm is an active area of research.

The use of AI in de novo drug design is another exciting frontier. By learning the structure-activity relationships of known bioactive molecules, AI algorithms can propose novel analogues of this compound with desired therapeutic properties. This computational-driven approach has the potential to accelerate the discovery of new drug candidates.

Green and Sustainable Methodologies for the Derivatization and Application of this compound

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes and chemical processes. For the derivatization and application of this compound, future research will undoubtedly focus on the adoption of more environmentally benign methodologies.

One promising area is the use of alternative and greener solvent systems. Deep eutectic solvents (DES), composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, have been successfully employed in the synthesis of 5-amino-isoxazole-4-carbonitriles. d-nb.infonih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional volatile organic solvents. Similarly, the use of ionic liquids (ILs) and reactions in aqueous media are also gaining traction as sustainable approaches to isoxazole synthesis. nih.gov

The development of catalyst-free and solvent-free reaction conditions is another key aspect of green chemistry. Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and milder reaction conditions. preprints.org Microwave-assisted synthesis is another energy-efficient technique that can accelerate chemical transformations.

Furthermore, the principles of atom economy will drive the development of synthetic methods that maximize the incorporation of all starting materials into the final product. Multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, are a prime example of this approach and have been successfully applied to the synthesis of isoxazole derivatives. d-nb.infonih.gov

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 5-amino-3-ethyl-4-isoxazolecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using aldehydes, malononitrile, and substituted pyrazoles in ionic liquid solvents like [bmim][BF₄], which enhances reaction efficiency (yield ~93%) . Key variables include temperature (80°C), solvent choice (green solvents preferred), and stoichiometric ratios of reactants. Characterization via NMR and IR (e.g., NH₂ stretching at 3369–3425 cm⁻¹, C≡N at ~2221 cm⁻¹) is critical for validating purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR and IR spectroscopy. For example, NH₂ protons appear as singlets at δ 8.30 ppm in DMSO-d₆, while the isoxazole ring’s C-3 carbon resonates at ~146 ppm in ¹³C NMR . X-ray crystallography (as applied to analogous compounds like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) can resolve stereochemical ambiguities by providing bond lengths and angles (e.g., C≡N bond ~1.14 Å) .

Q. What are the recommended protocols for handling and storing this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. Purity (>98%) should be verified via HPLC or melting point analysis (decomposition observed at 270–272°C in related isoxazoles) .

Advanced Research Questions

Q. How can isomerization during synthesis impact the functional properties of this compound derivatives?

  • Methodological Answer : Intermediate steps (e.g., imidate formation in triethyl orthoacetate) may introduce Z/E isomerism, as seen in ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate . Use dynamic NMR or HPLC with chiral columns to monitor isomer ratios. Computational modeling (DFT) can predict thermodynamic stability of isomers .

Q. What strategies are effective for analyzing contradictory biological activity data in isoxazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from substituent effects (e.g., furan vs. phenyl groups). Standardize assays using cell lines (e.g., MCF-7 for cancer) and control for solvent interference (DMSO concentration ≤1%). Cross-validate with in silico docking studies (e.g., COX-2 inhibition models for pyrazole analogs) .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

  • Methodological Answer : Replace traditional solvents with ionic liquids ([bmim][BF₄]) or water . Catalytic systems like Fe₃O₄@SiO₂@vanillin@thioglycolic acid nano-catalysts improve recyclability (5 cycles with <5% efficiency loss) and reduce waste . Monitor reaction progress via TLC or in situ FTIR to minimize byproducts.

Q. What mechanistic insights exist for the reactivity of this compound with β-cycloketols?

  • Methodological Answer : The nitrile group undergoes nucleophilic addition with β-cycloketols, forming fused heterocycles. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies for ring-opening steps. Isotopic labeling (¹⁵N) can track nitrogen migration pathways .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations in melting points (e.g., decomposition vs. sharp melting) may stem from polymorphic forms or impurities. Reproduce experiments using standardized drying protocols (vacuum desiccation for 24 hrs). Cross-reference spectral data with databases like CAS Common Chemistry (avoiding unreliable sources like benchchem.com ) .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use Gaussian or ORCA for DFT calculations to model transition states (e.g., cycloadditions). Molecular docking (AutoDock Vina) can predict binding affinities for biological targets, though parameterization for nitrile groups requires careful validation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.